molecular formula C10H7N5O3S B3613760 (5Z)-3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(FURAN-2-YL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

(5Z)-3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(FURAN-2-YL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3613760
M. Wt: 277.26 g/mol
InChI Key: RMGNQKHAGYXPCZ-YXOQCURISA-N
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Description

(5Z)-3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(FURAN-2-YL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a furan ring, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(FURAN-2-YL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the thiazolidinone core: This involves the reaction of a thiourea derivative with an α-haloketone.

    Coupling of the furan ring: The furan ring can be introduced via a condensation reaction with an aldehyde or ketone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(FURAN-2-YL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium azide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(FURAN-2-YL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(FURAN-2-YL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(FURAN-2-YL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(furan-2-ylmethylidene)-2-imino-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O3S/c11-7-8(14-18-13-7)15-9(16)6(19-10(15)12)4-5-2-1-3-17-5/h1-4,12H,(H2,11,13)/b6-4-,12-10?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGNQKHAGYXPCZ-YXOQCURISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=N)S2)C3=NON=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=N)S2)C3=NON=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(FURAN-2-YL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
(5Z)-3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(FURAN-2-YL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
(5Z)-3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(FURAN-2-YL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
(5Z)-3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(FURAN-2-YL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

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